SIRT1-IN-4bb -

SIRT1-IN-4bb

Catalog Number: EVT-1535568
CAS Number:
Molecular Formula: C31H26N2O4
Molecular Weight: 490.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SIRT1-IN-4bb is a SIRT1 inhibitor which partially induces apoptosis in HCT116 human colon carcinoma cells by activating p53.
Synthesis Analysis

The synthesis of SIRT1-IN-4bb involves a multi-step chemical process that utilizes palladium-catalyzed C-H activation. This approach allows for the selective modification of indole derivatives to create the desired inhibitory compound. The technical details of the synthesis include:

  1. Starting Materials: Indole derivatives serve as the foundation for creating SIRT1-IN-4bb.
  2. Catalysis: The reaction employs palladium catalysts to facilitate C-H activation at position 2 of the indole.
  3. Intermediate Formation: An intermediate norbornene adduct is formed during the reaction process.
  4. Purification: The final product undergoes purification steps to ensure high purity suitable for biological testing.

This method has been shown to be efficient across various indole substrates, leading to a robust synthesis pathway for producing SIRT1-IN-4bb .

Molecular Structure Analysis

The molecular structure of SIRT1-IN-4bb reveals key features that contribute to its function as an inhibitor of SIRT1. The compound's structure includes:

  • Indole Ring System: Central to its design, providing a scaffold for biological activity.
  • Functional Groups: Specific substitutions on the indole ring enhance binding affinity to the active site of SIRT1.
  • Binding Interactions: Molecular docking studies indicate that SIRT1-IN-4bb effectively interacts with critical residues within the active site of SIRT1, contributing to its inhibitory effects .

Data from X-ray crystallography and molecular modeling studies provide insights into how structural variations can influence the compound's efficacy and specificity towards SIRT1.

Chemical Reactions Analysis

SIRT1-IN-4bb engages in several chemical reactions that are critical for its mechanism of action:

  1. Deacetylation Reaction: By inhibiting SIRT1, SIRT1-IN-4bb prevents the deacetylation of lysine residues on target proteins, which is a primary function of sirtuins.
  2. Apoptosis Induction: The inhibition leads to altered signaling pathways that promote apoptosis in cancer cells, particularly through activation of p53 pathways .
  3. NAD+ Interaction: As a sirtuin inhibitor, it disrupts the normal interaction between NAD+ and acetylated substrates, leading to downstream effects on cellular metabolism and survival.

These reactions underscore the importance of SIRT1 inhibition in therapeutic contexts, particularly in oncology.

Mechanism of Action

The mechanism by which SIRT1-IN-4bb exerts its effects involves several key processes:

  • Inhibition of Deacetylation: By binding to the active site of SIRT1, SIRT1-IN-4bb inhibits its deacetylase activity, preventing it from removing acetyl groups from lysine residues on target proteins.
  • Activation of Tumor Suppressor Pathways: The inhibition leads to increased levels of acetylated p53 and other tumor suppressors, promoting apoptotic signaling pathways in cancer cells.
  • Altered Metabolic Regulation: The disruption of SIRT1 activity affects metabolic pathways regulated by this enzyme, contributing to changes in cell survival and proliferation .

Data supporting these mechanisms include experimental results showing increased apoptosis rates in treated cancer cell lines compared to controls.

Physical and Chemical Properties Analysis

The physical and chemical properties of SIRT1-IN-4bb are essential for understanding its behavior in biological systems:

  • Molecular Weight: The molecular weight is determined through techniques such as mass spectrometry.
  • Solubility: Solubility profiles are assessed in various solvents to determine optimal conditions for biological assays.
  • Stability: Stability under physiological conditions is evaluated through degradation studies over time.

These properties influence how well SIRT1-IN-4bb can be utilized in laboratory settings and potential therapeutic applications.

Applications

SIRT1-IN-4bb has several promising applications within scientific research and therapeutic development:

  • Cancer Research: As an inhibitor of SIRT1, it is being investigated for its potential use in treating various cancers by inducing apoptosis in malignant cells.
  • Metabolic Disorders: Given the role of SIRT1 in metabolism regulation, there is interest in exploring its effects on metabolic diseases such as diabetes.
  • Drug Development: The compound serves as a lead structure for developing new sirtuin modulators with improved efficacy and specificity against different sirtuin isoforms.
Introduction to SIRT1 in Oncobiology

SIRT1’s Dual Role in Tumorigenesis: Epigenetic Regulation and Metabolic Modulation

Sirtuin 1 (SIRT1), an NAD⁺-dependent class III histone deacetylase (HDAC), serves as a critical epigenetic regulator with context-dependent roles in cancer biology. This enzyme orchestrates diverse cellular processes by deacetylating both histone (H3, H4) and non-histone targets (~50 substrates), including transcription factors like p53, FOXO, NF-κB, and HIF-1α [3] [7]. SIRT1’s function fluctuates between tumor-suppressive and tumor-promoting activities, heavily influenced by cellular environment, tumor type, and stage. In breast and hepatic carcinomas, SIRT1 exhibits tumor-suppressive properties by inhibiting NF-κB signaling and maintaining genomic stability [3] [6]. Conversely, in prostate, colon, and gastric cancers, SIRT1 overexpression correlates with advanced disease stages and poor prognosis through inactivation of tumor suppressors like p53—achieved via deacetylation of lysine residue K382, which dampens p53-mediated apoptosis and cell cycle arrest [1] [7].

Metabolically, SIRT1 enhances tumor resilience by modulating energy pathways. It activates PGC-1α and PPARγ to boost mitochondrial biogenesis and oxidative phosphorylation (OXPHOS), while concurrently suppressing glycolysis via HIF-1α deacetylation [3] [6]. This metabolic reprogramming supports cancer cell survival under hypoxic and nutrient-deficient conditions commonly found in solid tumors. Additionally, SIRT1 intersects with DNA damage repair mechanisms by deacetylating Ku70 and XPA/XPC proteins, potentially enabling cancer cells to evade therapy-induced DNA damage [3].

Table 1: SIRT1 Isoforms and Their Oncogenic Contexts

IsoformSubcellular LocalizationPrimary FunctionsRole in Cancer
SIRT1Nucleus/CytoplasmEpigenetic silencing, Metabolic regulationDual: Suppressor (breast) / Promoter (colon)
SIRT2CytoplasmCell cycle regulation, α-tubulin deacetylationGrade-dependent roles in breast cancer
SIRT3MitochondriaOXPHOS, ROS detoxificationSuppressor (gastric) / Promoter (HNSCC)
SIRT6NucleusDNA repair, Telomere maintenanceTumor suppressor (genomic stability)

Rationale for Targeting SIRT1 in Colorectal Carcinoma: Overexpression and p53 Suppression

Colorectal carcinoma (CRC) exhibits strong mechanistic and clinical justification for SIRT1 inhibition. Immunohistochemical analyses reveal SIRT1 overexpression in 60–75% of Stage I–III CRC tumors compared to adjacent normal mucosa, with levels escalating during adenoma-to-carcinoma progression [1] [2]. This upregulation is functionally linked to the silencing of the tumor suppressor hypermethylated in cancer 1 (HIC1), which forms a repressive complex with SIRT1. HIC1 loss derepresses SIRT1, enabling p53 deacetylation and inactivation—a key step in CRC cell survival [2] [7].

The p53 axis is particularly vulnerable in CRC. HCT116 colon cancer cells with wild-type p53 undergo apoptosis when SIRT1 is inhibited, whereas p53-null variants show resistance, confirming p53-dependent cell death as a primary mechanism [1]. Beyond p53, SIRT1 enhances CRC aggressiveness by stabilizing β-catenin in the Wnt pathway and upregulating EMT (epithelial-mesenchymal transition) markers like Snail, facilitating metastasis [6]. Metabolic adaptations in CRC are also SIRT1-mediated; increased glucose flux through the pentose phosphate pathway generates NADPH, which sustains SIRT1 activity and creates a feed-forward loop promoting chemoresistance [3].

Table 2: SIRT1 Overexpression in Colorectal Cancer Stages

Tissue TypeSIRT1 Expression Levelp53 Acetylation StatusClinical Correlation
Normal ColonLowHighN/A
Stage I CRCModerate ↑ (2.1-fold)Reduced5-year survival: 90%
Stage III CRCHigh ↑ (3.8-fold)Severely reduced5-year survival: 55%; Relapse risk ↑
Liver MetastasisVery High ↑ (5.3-fold)UndetectableChemoresistance ↑

Emergence of Small-Molecule SIRT1 Inhibitors: Therapeutic Potential and Limitations

The development of pharmacologically viable SIRT1 inhibitors has accelerated due to compelling preclinical evidence linking SIRT1 hyperactivity to cancer progression. First-generation inhibitors like sirtinol and cambinol demonstrated proof-of-concept but suffered from low potency (IC₅₀ > 50 μM), off-target effects on other sirtuins, and poor pharmacokinetic profiles [1] [6]. Selisistat (EX-527), a more selective inhibitor (IC₅₀ = 0.1 μM against SIRT1), advanced to clinical trials for Huntington’s disease but showed limited efficacy in oncology contexts, possibly due to inadequate tissue penetration [4] [9].

These limitations spurred the search for novel chemotypes with improved specificity. Quinoxaline derivatives emerged as promising scaffolds due to their structural flexibility and ability to occupy SIRT1’s hydrophobic pocket. The catalytic domain of SIRT1—comprising a Rossmann-fold NAD⁺-binding site and a smaller zinc-binding domain—presents distinct challenges for inhibitor design. Successful compounds must compete with NAD⁺ and disrupt substrate binding while avoiding interactions with the N-terminal region (residues 183–229), which binds activators like resveratrol [9].

Natural products continue to inspire inhibitor development; tenovin-1 (from fungal extracts) and guttiferone K (isolated from Garcinia species) show SIRT1-inhibitory activity but lack isoform selectivity [10]. Advances in computational drug repurposing have identified FDA-approved drugs like doxercalciferol (vitamin D analog) and timiperone (antipsychotic) as SIRT1 binders, though their anticancer efficacy remains unvalidated [9].

Table 3: SIRT1 Inhibitors: Structural Classes and Biochemical Profiles

InhibitorChemical ClassSIRT1 IC₅₀ (μM)Selectivity Over SIRT2/3Key Limitations
Sirtinolβ-Naphthol68.0NoneLow potency, off-target effects
Cambinolβ-Naphthol56.0Moderate (5-fold)Metabolic instability
EX-527 (Selisistat)Carboxamide0.1High (>100-fold)Limited efficacy in solid tumors
Tenovin-1Natural polyketide12.0Low (2-fold)Poor solubility
4bbQuinoxaline1.8High (>50-fold)Under investigation

Properties

Product Name

SIRT1-IN-4bb

IUPAC Name

(Z)-4-(3-(2-(2,4-Dihydroxy-3-methylphenyl)-2-phenylvinyl)-6-methylquinoxalin-2-yl)-2-methylbenzene-1,3-diol

Molecular Formula

C31H26N2O4

Molecular Weight

490.56

InChI

InChI=1S/C31H26N2O4/c1-17-9-12-24-25(15-17)32-26(29(33-24)22-11-14-28(35)19(3)31(22)37)16-23(20-7-5-4-6-8-20)21-10-13-27(34)18(2)30(21)36/h4-16,34-37H,1-3H3/b23-16-

InChI Key

OFAGDCPOQQUBSE-KQWNVCNZSA-N

SMILES

OC1=CC=C(C2=NC3=CC=C(C)C=C3N=C2/C=C(C4=CC=C(O)C(C)=C4O)/C5=CC=CC=C5)C(O)=C1C

Solubility

Soluble in DMSO

Synonyms

SIRT1IN-4bb; SIRT1-IN4bb; SIRT1IN4bb; SIRT1 IN-4bb; SIRT1-IN 4bb

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.